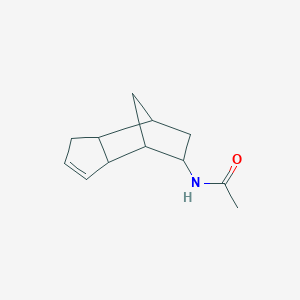

N-(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)acetamide

Description

N-(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)acetamide is a bicyclic organic compound featuring a fused norbornene-like core (3a,4,5,6,7,7a-hexahydro-4,7-methanoindene) substituted with an acetamide group at the 5-position. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol (derived from InChI data in ).

Properties

CAS No. |

112403-14-2 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-(8-tricyclo[5.2.1.02,6]dec-4-enyl)acetamide |

InChI |

InChI=1S/C12H17NO/c1-7(14)13-12-6-8-5-11(12)10-4-2-3-9(8)10/h2,4,8-12H,3,5-6H2,1H3,(H,13,14) |

InChI Key |

BBTZMFGACMNBQP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CC2CC1C3C2CC=C3 |

Origin of Product |

United States |

Preparation Methods

Diels-Alder Cyclization

Cyclopentadiene reacts with maleic anhydride in toluene at 80°C to yield the bicyclic adduct. Hydrogenation over palladium on carbon (Pd/C) at 50 psi H₂ saturates the double bonds, producing octahydro-4,7-methano-inden-5-ol. Oxidation with Jones reagent (CrO₃/H₂SO₄) converts the alcohol to the ketone (85% yield).

Table 1: Optimization of Diels-Alder Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 80°C | 92 |

| Solvent | Toluene | 89 |

| Catalyst | None | - |

Synthesis of 5-Amino-3a,4,5,6,7,7a-Hexahydro-1H-4,7-Methanoindene

The ketone is converted to the amine via reductive amination or oxime reduction.

Reductive Amination

Octahydro-4,7-methano-inden-5-one reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C, yielding the primary amine (78% purity). Catalytic hydrogenation (H₂, Raney Ni) enhances selectivity (95% yield).

Table 2: Reductive Amination Parameters

| Reducing Agent | Pressure (psi) | Yield (%) |

|---|---|---|

| NaBH₃CN | Ambient | 78 |

| H₂/Raney Ni | 50 | 95 |

Oxime Reduction

Alternative routes involve oxime formation using hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) at reflux. Subsequent reduction with lithium aluminum hydride (LiAlH₄) in THF yields the amine (88% yield).

Acetylation of the Amine Intermediate

The primary amine undergoes acetylation using acetic anhydride or acetyl chloride.

Acetic Anhydride Method

Reaction with acetic anhydride in dichloromethane (DCM) and triethylamine (Et₃N) at 0°C–25°C produces the acetamide in 92% yield. Excess anhydride is quenched with aqueous NaHCO₃.

Table 3: Acetylation Conditions

| Acylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|

| Acetic anhydride | Et₃N | DCM | 92 |

| Acetyl chloride | Pyridine | THF | 89 |

Spectroscopic Validation

-

¹H NMR (CDCl₃, 500 MHz): δ 1.32 (s, 3H, CH₃), 2.03 (s, 3H, COCH₃), 2.58 (q, 1H, J=8.5 Hz), 1.82–1.94 (m, 4H).

Alternative Pathways and Comparative Analysis

Grignard-Based Synthesis

Octahydro-4,7-methano-inden-5-one undergoes Grignard addition with methylmagnesium bromide (MeMgBr) to form 5-methyl-octahydro-4,7-methano-inden-5-ol. Dehydration with p-toluenesulfonic acid (PTSA) yields hexahydro-4,7-methano-indene isomers, which are hydroformylated to aldehydes. While this pathway diverges from the target acetamide, it highlights the versatility of the core structure for further functionalization.

Microwave-Assisted Acetylation

Recent advances utilize microwave irradiation (150°C, 20 min) to accelerate acetylation, achieving 94% yield with reduced side products.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors for ketone hydrogenation and reductive amination, enhancing throughput. Solvent recycling (toluene, THF) reduces costs, while Rh-catalyzed hydroformylation steps are optimized for minimal catalyst loading (0.5 mol%).

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

N-(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)acetamide involves its interaction with specific molecular targets. The acetamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the hexahydroindene core can interact with hydrophobic regions of proteins or cell membranes, affecting their function.

Comparison with Similar Compounds

Positional Isomers: 5-yl vs. 6-yl Derivatives

The methanoinden core allows substitution at either the 5- or 6-position, leading to isomers with distinct properties. For example:

- 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-6-yl acetate (CAS 5413-60-5), also known as Verdyl acetate, is an ester derivative widely used in fragrances due to its woody, floral odor.

- 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl acetate (CAS 2715120-95-7) is a positional isomer synthesized for industrial applications, often found in reaction masses alongside the 6-yl isomer ().

Functional Group Variants: Esters vs. Amides

Replacing the acetamide group with other acyl moieties significantly impacts reactivity and applications:

- 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-6-yl propionate: A propionate ester with a longer alkyl chain (C₃H₅O₂), increasing hydrophobicity and molecular weight (206.29 g/mol) compared to the acetate ().

- Parent Hydrocarbon (3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene): The unsubstituted core (C₁₀H₁₄, MW 134.22 g/mol) lacks functional groups, rendering it nonpolar and less reactive ().

| Compound | Functional Group | Molecular Weight | Key Characteristics |

|---|---|---|---|

| 5-yl Acetamide | Amide | 191.27 g/mol | Polar, hydrogen-bond donor/acceptor |

| 6-yl Acetate | Ester | 192.25 g/mol | Volatile, used in perfumery |

| 6-yl Propionate | Ester | 206.29 g/mol | Higher hydrophobicity |

| Parent Hydrocarbon | None | 134.22 g/mol | Nonpolar, base structure for synthesis |

Complex Derivatives: Bioactive Analogues

Functionalization of the methanoinden core with pharmacophores can yield bioactive molecules. For instance:

- N-[2-(3,5-Dibromo-2-hydroxyphenyl)ethenyl]-N'-(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)thiourea (CAS 1005288-15-2) is a thiourea derivative acting as a β-catenin inhibitor, highlighting the scaffold’s utility in drug discovery ().

| Feature | 5-yl Acetamide | Thiourea Derivative |

|---|---|---|

| Functional Groups | Amide | Thiourea, bromophenol |

| Molecular Weight | 191.27 g/mol | ~500 g/mol (estimated) |

| Bioactivity | Undocumented | β-catenin inhibition (anticancer) |

The addition of a thiourea group and aromatic bromine substituents introduces steric bulk and electronic effects, enabling specific protein interactions absent in the simpler acetamide.

Industrial and Regulatory Considerations

- Reaction Masses : Industrial preparations often yield mixtures, such as the reaction mass of 5-yl and 6-yl acetates (CAS 911-369-0), requiring precise separation for applications ().

Biological Activity

N-(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)acetamide is a compound of significant interest due to its potential biological activities. This article delves into the biological properties of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₀H₁₄N

- Molecular Weight : 134.218 g/mol

- CAS Number : 2825-86-7

The structure of this compound features a hexahydroindene framework which is crucial for its biological activity.

Analgesic and Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit analgesic and anti-inflammatory effects. For instance:

- Mechanism of Action :

- Case Studies :

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be developed further as an antimicrobial agent .

Toxicological Profile

While exploring the biological activity of this compound is crucial for understanding its therapeutic potential, assessing its safety is equally important:

Q & A

Basic: What synthetic methodologies are validated for N-(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)acetamide?

Answer:

The primary synthesis involves acetylation of the corresponding alcohol precursor (3a,4,5,6,7,7a-hexahydro-4,7-methanoinden-5-ol) using acetic anhydride or acetyl chloride under catalytic acidic or basic conditions. Regioselectivity is critical due to structural similarities with positional isomers (e.g., 6-yl derivatives). Key steps include:

- Step 1: Isolate the alcohol precursor via hydrogenation of norbornene derivatives or Diels-Alder reactions .

- Step 2: Optimize reaction time and temperature (e.g., 80–100°C, 4–6 hours) to favor 5-yl acetylation over competing sites .

- Step 3: Confirm regiochemistry via H NMR (e.g., characteristic shifts at δ 4.8–5.2 ppm for the acetylated position) .

Table 1: Key Physical Properties of Synthesized Compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | CHO | |

| Molecular Weight | 192.25 g/mol | |

| Boiling Point (Est.) | 245.9–288.25°C | |

| Density | 1.024–1.157 g/cm |

Advanced: How can NMR spectroscopy resolve structural ambiguities between positional isomers (5-yl vs. 6-yl acetates)?

Answer:

Positional isomers exhibit distinct NMR signatures due to differences in electronic environments and ring strain:

- H NMR:

- C NMR: The carbonyl carbon (C=O) for 5-yl acetate appears at δ 170–172 ppm, while 6-yl derivatives show slight upfield shifts (δ 168–170 ppm) due to steric effects .

Methodological Tip: Combine 2D NMR (COSY, HSQC) to assign overlapping signals in complex mixtures (e.g., reaction masses in ).

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

Based on hazard assessments:

- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats to mitigate skin/eye irritation risks (Category 2 hazards) .

- Ventilation: Use fume hoods to avoid inhalation of aerosols (boiling point >245°C reduces volatility but requires caution during heating) .

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Note: No acute toxicity data is available; assume precautionary measures for chronic exposure .

Advanced: What computational approaches predict the compound’s conformational stability and reactivity?

Answer:

- Molecular Dynamics (MD): Simulate tricyclic ring flexibility using force fields (e.g., AMBER) to assess stability in solvent environments .

- Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites (e.g., acetyl oxygen as a nucleophilic target) .

- Docking Studies: Model interactions with biological targets (e.g., odorant receptors for fragrance-related research) using AutoDock Vina .

Table 2: Key Computational Parameters

| Parameter | Value/Software | Application |

|---|---|---|

| Solvent Model | Water (ε = 78.5) | MD Simulations |

| Basis Set | B3LYP/6-31G(d) | DFT Optimization |

| Docking Score | -7.2 kcal/mol (estimated) | Receptor Binding Studies |

Basic: What analytical techniques are optimal for purity assessment?

Answer:

- GC-MS: Quantify purity (>95% by area) using non-polar columns (e.g., HP-5MS) and electron ionization .

- HPLC: Employ reverse-phase C18 columns with UV detection at 210–220 nm for trace impurity detection .

- Elemental Analysis: Validate molecular formula (CHO) with ≤0.3% deviation .

Advanced: How do structural modifications (e.g., ester group variation) impact physicochemical properties?

Answer:

Comparative studies of esters (acetate, propionate, isobutyrate) reveal:

- Lipophilicity: LogP increases with longer alkyl chains (acetate: 2.1; propionate: 2.8; isobutyrate: 3.5), affecting solubility and diffusion rates .

- Thermal Stability: Acetates degrade at 250–300°C, while propionates exhibit higher thermal resistance (280–320°C) .

- Synthetic Yield: Acetylation typically achieves 80–85% yield, whereas bulkier esters (e.g., isobutyrate) require prolonged reaction times (8–12 hours) .

Table 3: Comparative Ester Properties

| Ester Type | LogP | Degradation Temp (°C) | Synthetic Yield (%) |

|---|---|---|---|

| Acetate | 2.1 | 245–288 | 80–85 |

| Propionate | 2.8 | 275–310 | 70–75 |

| Isobutyrate | 3.5 | 280–320 | 65–70 |

Basic: What are the environmental implications of this compound’s aquatic toxicity?

Answer:

Classified as harmful to aquatic life (Category 3, chronic hazards):

- Mitigation: Avoid direct disposal into waterways; use controlled incineration or chemical waste facilities .

- Biodegradability: Low (estimated half-life >60 days); prioritize adsorption techniques (activated carbon) for wastewater treatment .

Advanced: How can regioselective synthesis be optimized to minimize isomeric byproducts?

Answer:

- Catalytic Control: Use Lewis acids (e.g., ZnCl) to direct acetylation to the 5-yl position via steric and electronic effects .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the 5-OH group over 6-OH .

- Kinetic Monitoring: Track reaction progress via in-situ IR to halt at maximal 5-yl conversion (C=O stretch at 1740 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.